AMMONIUM ALGINATE

Description

Origin and Biosynthesis of Alginates

Alginates are primarily sourced from two distinct biological origins: brown seaweeds and certain bacterial species. nih.gov

Extraction from Brown Seaweeds (Phaeophyceae)

Brown seaweeds, belonging to the class Phaeophyceae, are a major commercial source of alginates. nih.govwhiterose.ac.uk Alginates are located in the cell walls of these marine algae, providing structural flexibility. whiterose.ac.uk Various species are harvested globally for alginate extraction, including Laminaria hyperborea, Laminaria digitata, Laminaria japonica, Ascophyllum nodosum, and Macrocystis pyrifera. nih.govwhiterose.ac.uk The composition and structure of alginates extracted from brown seaweeds can vary depending on factors such as the species, growth location, and harvesting season. kimica-algin.comsci-hub.sewikipedia.orgwikipedia.org

Microbial Fermentation Sources (e.g., Azotobacter vinelandii, Pseudomonas aeruginosa)

In addition to seaweeds, alginates are also produced as extracellular polymers by certain soil bacteria, notably species of Pseudomonas and Azotobacter. nih.govresearchgate.netnih.gov Azotobacter vinelandii is considered a promising candidate for industrial production of alginate due to its non-pathogenic nature, in contrast to the opportunistic pathogen Pseudomonas aeruginosa, where alginate contributes to biofilm formation and virulence. researchgate.netnih.govfrontiersin.orgnih.gov The biosynthesis pathway in these bacteria is similar to that in algae, involving the conversion of fructose-6-P to GDP-mannuronic acid, followed by polymerization and modification. nih.govmdpi.com Bacterial alginates can differ from algal alginates in properties such as molecular weight and the presence of acetyl groups. nih.govglycopedia.eu

Fundamental Polymeric Structure of Alginates

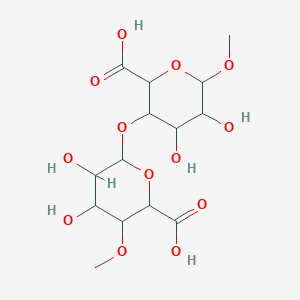

Alginates are linear, unbranched copolymers. nih.gov Their structure is defined by the arrangement of two uronic acid residues linked by β-(1,4) glycosidic bonds. nih.govresearchgate.netencyclopedia.pubsemanticscholar.org

β-D-Mannuronic Acid (M) and α-L-Guluronic Acid (G) Residues

The two monomeric units that constitute alginate are β-D-mannuronic acid (M) and α-L-guluronic acid (G). nih.govresearchgate.netencyclopedia.pubwhiterose.ac.ukkimica-algin.comglycopedia.eusemanticscholar.orgcybercolloids.netrsc.orgnih.govnih.govnih.gov These are 1,4-linked along the polymer chain. nih.govresearchgate.netencyclopedia.pubwhiterose.ac.uksemanticscholar.orgnih.govnih.gov β-D-Mannuronic acid residues typically adopt a 4C1 chair conformation, while α-L-guluronic acid residues prefer a 1C4 chair conformation. nih.govencyclopedia.pubsemanticscholar.orgnih.gov

Homopolymeric Blocks (MM, GG) and Heteropolymeric Blocks (MG)

The M and G residues are arranged in a block-wise fashion within the alginate polymer chain. researchgate.netencyclopedia.pubwhiterose.ac.uksemanticscholar.orgrsc.orgnih.govnih.govnih.govntnu.no These arrangements form three types of blocks: sequences of consecutive mannuronic acid residues (MM blocks), sequences of consecutive guluronic acid residues (GG blocks), and regions with alternating mannuronic and guluronic acid residues (MG blocks). researchgate.netencyclopedia.pubwhiterose.ac.ukkimica-algin.comsemanticscholar.orgrsc.orgnih.govnih.govnih.gov The distribution and proportion of these blocks vary depending on the source of the alginate. encyclopedia.pubwhiterose.ac.uknih.govnih.gov

Influence of M/G Ratio and Block Distribution on Macroscopic Behavior

Impact of Algae Species, Age, and Geographical Location on M/G Ratio

The composition and sequential arrangement of M and G residues in alginate, and thus the M/G ratio, are not uniform across all sources. These characteristics are significantly influenced by factors such as the species of brown algae, the age of the algae at harvest, and the geographical location where the algae are collected nih.govijiset.comcabidigitallibrary.orgifremer.fr.

Different species of brown algae produce alginates with distinct M/G ratios and block distributions. For instance, alginates from Sargassum species typically exhibit a lower M/G ratio compared to those from Laminaria species nih.gov. A lower M/G ratio, indicating a higher proportion of G units, generally leads to the formation of stronger, more brittle gels in the presence of divalent cations, while a higher M/G ratio, with a predominance of M units, tends to produce softer, more elastic gels cabidigitallibrary.orgmdpi.com.

The age of the algae also plays a role in alginate composition. Studies have shown that the M/G ratio can change over the life cycle of the algae nih.govresearchgate.net. For example, the M/G ratio of sodium alginate from Sargassum miyabei has been observed to decrease from spring to late summer, correlating with an increase in G monomer content over time nih.gov.

The table below illustrates how the M/G ratio can vary depending on the source algae species and location:

| Seaweed Species | Place of Collection | M/G Ratio | Source |

| Sargassum asperifolium | Egyptian Red Sea coast | 0.69 | nih.gov |

| Sargassum dentifolium | Egyptian Red Sea coast | 0.52 | nih.gov |

| Sargassum duplicatum | Saudi Arabia | 0.86 | nih.gov |

| Laminaria spp. | (Various, generally) | ~2.26 | nih.gov |

| Padina pavonica | Red Sea coast of Sudan | 0.85 | cabidigitallibrary.org |

| Turbinaria ornata | Red Sea coast of Sudan | 1.01 | cabidigitallibrary.org |

| Sargassum muticum | (Various, generally) | 0.8 to 1.5 | nih.gov |

Understanding the impact of these factors on the M/G ratio is crucial in academic research, particularly when selecting alginate sources for studies requiring specific material properties, as the M/G ratio dictates key functional properties like viscosity and gelling behavior nih.govijiset.comcabidigitallibrary.org.

Academic Significance of Alginates as Biomaterials

Alginates hold significant academic significance as biomaterials due to their favorable properties, making them suitable for a wide range of biomedical applications mdpi.combiomedgrid.comnih.govmdpi.com. Their inherent biocompatibility and low toxicity are primary advantages, allowing their use in contact with biological systems mdpi.combiomedgrid.comnih.gov. Alginates are also biodegradable, breaking down in the body over time mdpi.commdpi.com.

A key feature of alginates is their ability to form hydrogels through ionic crosslinking, typically with divalent cations like Ca2+, under mild conditions mdpi.combiomedgrid.comnih.govmdpi.com. This gelation process is crucial for many biomaterial applications, as it allows for the encapsulation of cells, growth factors, and therapeutic agents within a three-dimensional network that mimics aspects of the native extracellular matrix mdpi.combiomedgrid.comnih.gov.

Academic research extensively explores alginates in areas such as tissue engineering, where they are used to create scaffolds for cell growth and tissue regeneration mdpi.combiomedgrid.commdpi.com. Their hydrogel-forming capability is particularly valuable for encapsulating cells and delivering them to a specific site mdpi.combiomedgrid.com. In drug delivery systems, alginate-based materials are investigated for their potential to encapsulate and control the release of various therapeutic molecules mdpi.combiomedgrid.commdpi.com. Alginates are also studied for wound healing applications, where they can form absorbent and protective dressings that maintain a moist environment conducive to healing mdpi.comnih.govmdpi.com.

While calcium alginate hydrogels are commonly studied due to their robust gelling properties, ammonium (B1175870) alginate, as a soluble precursor, is relevant in academic research for preparing alginate solutions and potentially for applications where ionic crosslinking is not the primary mechanism or where the presence of ammonium ions offers specific advantages guidechem.comiroalginate.commdpi.com. Research has explored the synthesis of ammonium alginate derivatives for carrying therapeutic cargo and forming nanofibers via electrostatic spinning, highlighting its potential in drug delivery and wound healing contexts nih.gov. Studies have also compared the properties of this compound solutions to other alginate salts, noting differences in stability and viscosity behavior mdpi.comresearchgate.net.

The versatility of alginates, stemming from their tunable properties based on molecular weight, M/G ratio, and chemical modifications, continues to drive academic interest in developing novel alginate-based biomaterials with enhanced functionalities for advanced biomedical applications mdpi.combiomedgrid.commdpi.com.

Structure

2D Structure

Properties

IUPAC Name |

6-(2-carboxy-4,5-dihydroxy-6-methoxyoxan-3-yl)oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O13/c1-23-7-3(15)6(18)14(27-9(7)11(19)20)25-8-4(16)5(17)13(24-2)26-10(8)12(21)22/h3-10,13-18H,1-2H3,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFPPCXIBHQRQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(OC1C(=O)O)OC2C(C(C(OC2C(=O)O)OC)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to yellowish fibrous or granular powder, Colorless or slightly yellow solid; [Hawley] White to beige solid; [MSDSonline] | |

| Record name | AMMONIUM ALGINATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Ammonium alginate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3644 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SLOWLY SOL IN WATER; INSOL IN ALCOHOL | |

| Record name | AMMONIUM ALGINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

FILAMENTOUS, GRAINY, GRANULAR, OR POWDERED; COLORLESS OR SLIGHTLY YELLOW | |

CAS No. |

9005-34-9 | |

| Record name | Alginic acid, ammonium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alginic acid, ammonium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM ALGINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1910 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Derivatization of Ammonium Alginate for Research Applications

Synthesis Methodologies for Ammonium (B1175870) Alginate

The synthesis of ammonium alginate typically involves the neutralization of alginic acid with ammonia (B1221849) or ammonium compounds. Several methods have been developed for this conversion, each offering distinct advantages for specific research needs.

Classical Dissolution Synthesis of Alginic Acid in Ammonia Solution

A classical method for synthesizing this compound involves dissolving alginic acid in an aqueous ammonia solution. mdpi.comlodz.pl This approach facilitates the substitution of the acidic carboxyl groups of alginic acid with ammonium groups, resulting in the formation of soluble this compound. mdpi.comresearchgate.net In studies comparing this method with other techniques, this compound solutions prepared by dissolving alginic acid in aqueous ammonia have demonstrated high stability over time and homogeneity. lodz.pl Researchers often utilize a double molar excess of ammonia relative to the carboxyl groups of alginic acid to ensure maximum substitution. mdpi.com

Interphase Gas-Solid Reaction for this compound Formation

Another method for synthesizing this compound is through an interphase gas-solid reaction. mdpi.comresearchgate.netnih.gov This technique involves exposing powdered alginic acid to ammonia vapor. mdpi.comresearchgate.net The reaction occurs at the interface between the solid alginic acid particles and the gaseous ammonia. Studies have confirmed that this method can achieve a full substitution of acid groups by ammonium groups on the surface of powdered alginic acid. mdpi.comresearchgate.netnih.gov The degree of substitution can be influenced by the exposure time to ammonia gas, with longer exposure times leading to an increased degree of substitution. nih.gov For instance, significant changes in substitution degree have been observed after 48 hours of exposure, with the most notable changes occurring after 96 hours. nih.gov Following the reaction, samples are typically transferred to a vacuum desiccator to remove any adsorbed free ammonia. mdpi.com

Conversion from Other Alginate Salts (e.g., Potassium Alginate, Sodium Alginate)

While the direct synthesis from alginic acid is common, this compound can also be obtained through the conversion of other alginate salts, such as potassium alginate or sodium alginate. Alginic acid itself is often obtained commercially by treating brown algae with acid, followed by alkali treatment to form a soluble alginate solution. sinocurechem.com Different alginate salts are then produced by adding specific substances; for example, sodium alginate is produced via treatment with Na₂CO₃, and this compound can be produced by neutralization with ammonia or ammonium carbonate. sinocurechem.com Although the search results primarily detail synthesis from alginic acid, the general principle of ion exchange in alginates suggests that conversion from other monovalent cation alginate salts is chemically feasible and mentioned in the context of industrial production routes. sinocurechem.com

Spectroscopic Characterization of this compound Synthesis

Spectroscopic techniques are crucial for confirming the successful synthesis of this compound and analyzing its structural characteristics.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Structure Confirmation

FTIR spectroscopy is a widely used method to confirm the chemical structure of this compound and monitor the changes occurring during its synthesis. mdpi.comnih.govmdpi.com Analysis of FTIR spectra allows researchers to identify characteristic functional groups present in alginic acid and observe the emergence or changes in bands corresponding to ammonium groups in the synthesized this compound. For instance, the disappearance of bands associated with carboxyl groups (around 1725 cm⁻¹) and the appearance of bands related to the -COONH₄ group indicate successful modification of alginic acid to this compound. researchgate.net Studies have utilized FTIR ATR analysis on powdered samples of alginic acid, sodium alginate, and this compound to confirm changes in chemical structure. mdpi.comnih.gov Characteristic bands in the FTIR spectrum of this compound include a broad band around 3217 cm⁻¹ corresponding to O-H stretching vibrations, which overlaps with N-H stretching vibrations (asymmetric at 3436 cm⁻¹ and symmetric at 3196 cm⁻¹). mdpi.com Bands at 1592 cm⁻¹ and 1414 cm⁻¹ are attributed to asymmetric and symmetric vibrations of the carboxylate group (-COO⁻), respectively. mdpi.com

UV-Vis Spectroscopy for Intermolecular Interactions

UV-Vis spectroscopy is a valuable tool for confirming the occurrence of intermolecular interactions involving alginate macromolecules. Studies have utilized UV-Vis analysis to investigate interactions between this compound and low molecular weight electrolytes like NaCl. researchgate.netmdpi.com The introduction of NaCl into this compound solutions can lead to the formation of interactions between the alginate macromolecules and NaCl ions. mdpi.com This interaction is observable in the UV-Vis spectrum and correlates with a decrease in the intrinsic viscosity of the solution as the salt concentration increases, up to a certain point. mdpi.com Beyond a 5% salt concentration, further increases may not result in a significant reduction in viscosity. mdpi.com UV-Vis spectroscopy has also been employed to determine the optical properties of alginic acid derivatives and to confirm the presence of modifying groups, such as 4-aminophenol, through the appearance of new absorption peaks. nih.gov For instance, a strong absorption band around 290 nm in alginic acid can be attributed to the n-π* transitions of the carbonyl group in the –COO group. nih.gov

Advanced Derivatization and Functionalization of this compound

The functionalization of alginates, including this compound, is a key strategy to generate derivatives with enhanced or new properties for diverse applications. mdpi.com This can involve both physical and chemical modification techniques. biomat-trans.com Chemical modification, in particular, relies on specific reactions targeting the functional groups of the alginate backbone. biomat-trans.comnih.gov The presence of hydroxyl and carboxyl groups provides multiple sites for covalent modifications. researchgate.netacs.orgnih.gov However, the reactivity of these groups can be influenced by intramolecular hydrogen bonding, sometimes necessitating the use of catalysts and coupling agents to improve reaction efficiency. nih.gov

Chemical Modification Strategies

Chemical modification strategies for alginates aim to alter their inherent properties, such as hydrophilicity, to broaden their applicability. acs.orgnih.gov These strategies often involve reactions at the carboxyl (C-6) or the secondary hydroxyl positions (C-2 and C-3) of the mannuronic and guluronic acid residues. nih.govnih.gov

Esterification is a common method to introduce hydrophobic groups, such as alkyl chains, onto the alginate backbone, thereby reducing its hydrophilicity. acs.orgnih.govrsc.org This reaction can occur at both the carboxyl and hydroxyl groups, although in most cases, the carboxyl group is more likely to form an ester when treated with alcohol. nih.govresearchgate.net

Several approaches exist for alginate esterification. Direct esterification with alcohols can be carried out in the presence of suitable catalysts. nih.govrsc.orgresearchgate.net However, this method may require strongly acidic conditions and high temperatures, which can lead to degradation of the polysaccharide chain. rsc.org Research has explored overcoming this limitation by decreasing the reaction temperature. rsc.org For example, alginate butyl esters have been successfully obtained by reacting sodium alginate, butanol, and H₂SO₄ as a catalyst at room temperature. nih.govrsc.org This method did not result in a loss of gelability or material toxicity in the modified alginate. nih.gov

Another approach involves treating tetrabutylammonium (B224687) salts of alginic acid with alkyl halides. rsc.org Esterification can also be achieved using carbodiimide (B86325) derivatives as coupling reagents, which is a preferred method for incorporating long-chain alkyl groups and can be performed in aqueous media. nih.govnih.govrsc.org Benzoyl chloride has been used to substitute hydroxyl groups with the benzoyl group. rsc.org Ultrasound irradiation has also been explored to obtain methylated, ethylated, and isopropylated derivatives of alginic acid. rsc.org

Studies have characterized esterified alginates using techniques like FT-IR, which can show new signals attributed to the stretching vibration of C–O on the ester groups, confirming successful grafting. rsc.org The degree of esterification (DE) can be determined by methods such as titration. rsc.org For instance, one study reported DE values ranging from 57.3% to 63.7% for hydrophobic alginic acids esterified with methanol, butanol, and octadecanol using ultrasound-assisted esterification. rsc.org

Esterification has been shown to weaken intramolecular hydrogen bonds in alginate chains, enhancing their molecular flexibility. rsc.org

Amidation is another chemical modification strategy that can influence the hydrophilicity of alginates and is often used to conjugate molecules containing amino groups to the alginate backbone. researchgate.netacs.orgnih.gov Amidation typically involves the reaction between the carboxyl groups of alginate and amines, forming stable amide bonds. acs.org Coupling agents are commonly used to facilitate this reaction. acs.orgacs.org EDC-NHS (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide) is frequently employed for amidation in aqueous media. acs.orgmdpi.comnih.govresearchgate.net For reactions in organic solvents, coupling agents like 2-chloro-1-methylpyridinium (B1202621) iodide (CMPI) can be used, often with tetrabutylammonium salts of alginic acid dissolved in organic solvents. acs.orgacs.org

Amidation has been used to synthesize alginate amides for various research purposes, including the development of hydrogels with specific pH sensitivity for controlled drug delivery. nih.govacs.org For example, direct amide bond formation between alginate and 4-(2-aminoethyl)benzoic acid has been reported. nih.govacs.org The successful incorporation of modifying groups via amidation can be confirmed using techniques like NMR spectroscopy. nih.govacs.org

Acetylation involves the introduction of acetyl groups onto the hydroxyl groups of the alginate chain. mdpi.comnih.govresearchgate.net This modification can significantly alter the properties of alginate, including its water holding capacity and interactions with other molecules. researchgate.netrsc.org Acetylation can occur at the C2 and C3 hydroxyl groups of mannuronic acid residues. researchgate.netplos.org

Early methods for acetylation of alginic acid involved using acetic anhydride (B1165640) in the presence of acid catalysts, but these often led to significant degradation of the polysaccharide chain. nih.gov Milder methods have been developed, including the use of ketene (B1206846) as an acetylating reagent with swollen alginic acid in acetone. nih.gov Acetylation of calcium alginate gel and soluble tetrabutylammonium salts of alginic acid has also been explored, sometimes involving conversion to pyridinium (B92312) alginate salts before acetylation. nih.gov

Research has investigated controlled acetylation to achieve specific degrees of substitution (DS) and regioselectivity. nih.govvt.edu For instance, acetylation of tetrabutylammonium (TBA) salts of alginic acid in polar aprotic solvents containing tetrabutylammonium fluoride (B91410) (TBAF) has allowed for acetylation up to a DS of approximately 1.0. vt.edunih.gov Under homogeneous conditions, both M and G residues can be acetylated, while heterogeneous conditions can result in selective acylation of M residues. vt.edunih.gov

Acetylation has been shown to influence the swelling ability of alginate calcium gels and decrease their viscosity with increasing acetylation degree. mdpi.com The degree and location of acetylation can be characterized using techniques such as ¹H-NMR spectroscopy. nih.gov

Phosphorylation involves the introduction of phosphate (B84403) groups onto the alginate backbone, primarily targeting the hydroxyl groups. mdpi.comnih.govnih.govresearchgate.net Phosphorylated alginates have been explored for applications such as inducing the nucleation and growth of hydroxyapatite (B223615) (HAP). nih.govmdpi.com

Phosphorylation is typically carried out using a mixture of urea (B33335) and phosphoric acid. nih.govmdpi.com However, the use of phosphoric acid can lead to degradation of the alginate chains, resulting in a reduction in molecular weight. nih.govmdpi.com Studies have reported achieving a maximum DS of 0.26 using a specific molar ratio of alginate:H₃PO₄:urea. nih.govmdpi.comresearchgate.net

NMR analysis, including ¹H and ³¹P NMR, as well as 2D NMR techniques, are used to characterize phosphorylated alginates and determine the degree and regioselectivity of phosphorylation. nih.govmdpi.comresearchgate.net Research suggests that phosphorylation may occur predominantly on the G monomer residues, potentially at the C3 carbon. nih.govmdpi.com

Sulfation

Sulfation is a chemical modification technique applied to alginates to introduce sulfate (B86663) groups along the polymer backbone. This modification can mimic the structure and function of sulfated glycosaminoglycans like heparin rsc.orgmdpi.com. Research on sulfated alginates indicates that this modification can impact interactions with proteins and influence the material's biological properties mdpi.com. A common method for sulfating sodium alginate involves reacting it with chlorosulfonic acid in formamide (B127407) rsc.org. This process is reported to introduce sulfate moieties, presumably distributed between the C-2 and C-3 positions of the uronic acid residues mdpi.com. Studies have confirmed the introduction of sulfate groups through techniques like FTIR, 13C-NMR, and elemental analysis rsc.org. Sulfated alginates have shown potential as components in hybrid hydrogel networks, contributing to properties like compressive stiffness rsc.org. The degree of sulfation can be controlled by adjusting the concentration of the sulfating agent frontiersin.org. Sulfation can, however, generally have a deteriorating effect on the gelling ability of alginates, leading to gels with lower stiffness and increased swelling and destabilization rates compared to unmodified alginate mdpi.com.

Oxidation and Reduction for Functional Group Introduction

Oxidation and subsequent reduction reactions are valuable tools for introducing new functional groups onto the alginate backbone. Periodate (B1199274) oxidation is a common method that cleaves the C2-C3 bond in the uronic acid residues, generating aldehyde groups ntnu.nomdpi.com. This ring opening increases the flexibility of the polymer chain and provides reactive aldehyde functionalities ntnu.nomdpi.com. Oxidized alginates are also characterized by faster degradation, which can be beneficial in applications like controlled drug delivery mdpi.com.

The introduced aldehyde groups can then undergo reductive amination by reaction with primary amines, followed by reduction of the intermediate Schiff base to a stable secondary amine ntnu.nomdpi.comdntb.gov.ua. This two-step process has been used to covalently couple molecules containing primary amine groups, such as peptides, to the alginate backbone ntnu.nocapes.gov.brnih.gov. Reductive amination using reducing agents like pic-BH3 has been reported as an efficient method, yielding high and precise degrees of substitution without significant by-product formation ntnu.nocapes.gov.brnih.gov. Research has demonstrated the successful attachment of molecules like L-lysine and various bioactive peptide sequences (e.g., GRGDSP) to oxidized alginate using this approach ntnu.nodntb.gov.uacapes.gov.brnih.gov. The coupling efficiency can be influenced by the alginate composition, showing higher efficiency with mannuronan-rich alginates ntnu.nocapes.gov.br. Studies have confirmed the successful functionalization and determined degrees of substitution using techniques like NMR spectroscopy ntnu.nodntb.gov.uacapes.gov.br.

Graft Copolymerization (e.g., with PMMA, PAN, PNIPAM)

Graft copolymerization is a strategy used to combine the properties of alginates with those of synthetic polymers by grafting synthetic polymer chains onto the polysaccharide backbone. This can lead to materials with tailored mechanical, thermal, and surface properties. While graft copolymerization onto alginates is a known area of research, specific detailed studies focusing on grafting poly(methyl methacrylate) (PMMA), polyacrylonitrile (B21495) (PAN), or poly(N-isopropylacrylamide) (PNIPAM) directly onto this compound were not prominently found in the provided search results. However, the principle of grafting these polymers onto alginate backbones can be applied to this compound, leveraging its soluble nature. PMMA is a transparent thermoplastic wikidata.org, PAN is a polymer commonly used in fibers, and PNIPAM is a temperature-responsive polymer wikipedia.org. Grafting these polymers onto alginate could potentially yield hybrid materials with combined properties, such as improved mechanical strength from PMMA, enhanced chemical resistance from PAN, or thermosensitivity from PNIPAM, for various research applications. Further research would be needed to explore the specific synthesis routes and resulting material properties of this compound-based graft copolymers with these specific monomers.

Click Chemistry Reactions

Click chemistry encompasses a set of highly efficient, reliable, and selective reactions that are particularly useful for modifying complex molecules like polysaccharides under mild conditions researchgate.netpcbiochemres.comnih.govacs.org. These reactions are characterized by high yields, minimal or harmless byproducts, and tolerance to a variety of functional groups and reaction environments, including aqueous solutions researchgate.netpcbiochemres.comacs.org. Click chemistry has gained significant interest in alginate modification for research applications due to its ability to introduce diverse functionalities and create crosslinked structures researchgate.netnih.gov.

Various click chemistry reactions have been applied to alginates, including:

Azide-alkyne cycloaddition: This includes the copper-(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) researchgate.netnih.gov.

Diels-Alder reactions: Inverse electron demand Diels-Alder (IEDDA) cycloaddition and tetrazine-norbornene Diels-Alder reactions have been explored researchgate.netnih.govacs.org.

Thiol-ene/yne addition: Free-radical thiol-ene addition, Thiol-Michael addition, and Thiol-yne addition reactions are also utilized researchgate.netnih.govacs.org.

Oxime based click reactions: These reactions have been used to create fast-forming alginate-based hydrogels acs.org.

Alginate modified using click chemistry can exhibit enhanced physical and chemical properties, including modified mechanical strength and altered biochemical/biological characteristics researchgate.netnih.gov. Click chemistry has been employed in the development of alginate-based materials for applications such as creating bioinks for 3D printing and functionalizing hydrogels pcbiochemres.comacs.orgacs.org.

Physical Modification Approaches

Physical modification of alginates, such as through crosslinking, is a widely used method to alter their physical properties, particularly for forming hydrogels with enhanced mechanical strength and stability for research applications.

Crosslinking for Enhanced Mechanical Properties and Stability

Crosslinking is a key physical modification technique for alginates, including this compound, enabling the formation of hydrogels. This process involves creating a network structure by linking polymer chains together. Crosslinking is crucial for improving the mechanical properties, such as stiffness and strength, and enhancing the stability of alginate-based materials wikipedia.orgntnu.nowikidata.orgresearchgate.netpcbiochemres.comfishersci.secambridge.orgmdpi.comresearcher.life. While ionically crosslinked alginate gels can lose mechanical properties over time, covalent crosslinking methods can be used to expand and stabilize the mechanical property ranges cambridge.org.

Ionic Crosslinking (e.g., with Divalent Cations like Ca²⁺)

Ionic crosslinking is the most common and straightforward method for gelling alginates mdpi.comrheolution.com. This process relies on the ability of multivalent cations to interact with the carboxylate groups of the guluronic acid (G) residues in the alginate chains, forming a network held together by ionic interactions mdpi.comresearchgate.net. The widely accepted "egg-box" model describes the coordination of divalent cations between adjacent G blocks of different alginate chains, creating a stable junction zone mdpi.com.

Divalent cations are particularly effective ionic crosslinkers for alginates mdpi.comcambridge.orgmdpi.comresearcher.liferheolution.comresearchgate.netresearchgate.netunifi.it. Calcium ions (Ca²⁺) are the most frequently used divalent cations for this purpose guidechem.comntnu.nowikidata.orgwikipedia.orgresearchgate.netfishersci.seresearcher.liferesearchgate.netresearchgate.netunifi.itfishersci.nothegoodscentscompany.comsigmaaldrich.comnih.govresearchgate.net. The interaction of alginate with divalent cations has been extensively studied due to its importance in forming hydrogels with various applications researchgate.net.

Other divalent cations, including barium (Ba²⁺), strontium (Sr²⁺), copper (Cu²⁺), zinc (Zn²⁺), and manganese (Mn²⁺), can also crosslink alginate chains, and the type of cation significantly influences the properties of the resulting hydrogels mdpi.commdpi.comresearchgate.netresearchgate.netunifi.it. For instance, Ba²⁺ can create highly dense and strong gels due to its larger ionic radius and higher affinity for carboxyl groups compared to Ca²⁺ mdpi.com. Sr²⁺ has also shown increased coordination sites and enhanced binding capabilities compared to Ca²⁺, leading to superior chemical stability and mechanical strength in Sr-alginate gels at equivalent concentrations mdpi.com. Trivalent cations, such as Fe³⁺, can form even stronger and more stable, three-dimensional crosslinks by interacting with three carboxylic groups from different alginate chains simultaneously, in contrast to the two-dimensional structures formed by divalent ions mdpi.comresearchgate.net.

The concentration of the divalent cation solution used for crosslinking also plays a critical role in determining the properties of the alginate hydrogel. Higher cation concentrations generally lead to faster crosslinking and stiffer hydrogels rheolution.comresearchgate.net. For example, studies have shown that increasing calcium chloride concentration results in faster gelation and higher elastic moduli rheolution.com.

The mechanical properties of ionically crosslinked alginate gels, such as elastic modulus, can be tuned by varying the type and concentration of the crosslinking cations, as well as the concentration and composition (M/G ratio) of the alginate itself mdpi.commdpi.comrheolution.com. Research has investigated the elastic moduli of alginate gels crosslinked with various multivalent cations, demonstrating that the cation type affects the mechanical and swelling properties mdpi.com.

| Divalent Cation | Influence on Alginate Gel Properties (General Trends from Literature) |

| Ca²⁺ | Most common, forms "egg-box" structures, widely used for hydrogels. mdpi.comresearcher.liferheolution.comresearchgate.netresearchgate.netunifi.it |

| Ba²⁺ | Forms highly dense and strong gels, higher affinity than Ca²⁺. mdpi.comresearchgate.netunifi.it |

| Sr²⁺ | Increased coordination and binding compared to Ca²⁺, leading to enhanced stability and strength. mdpi.comunifi.it |

| Cu²⁺ | Can form strong crosslinks, influences mechanical properties. mdpi.comresearchgate.netunifi.it |

| Zn²⁺ | Used for crosslinking, influences mechanical properties and can be combined with Ca²⁺ to reduce toxicity. mdpi.comresearchgate.netunifi.it |

| Mn²⁺ | Can coordinate G blocks, influences properties. mdpi.commdpi.comunifi.it |

The ease, speed, and reversibility of ionic crosslinking, along with the absence of toxic initiators or crosslinkers, make it a suitable method for applications requiring cell encapsulation and tissue engineering mdpi.com.

Covalent Crosslinking (e.g., with Glutaraldehyde)

Covalent crosslinking is a method used to create more stable alginate networks compared to ionic crosslinking. researchgate.netnih.gov Glutaraldehyde (B144438) is a common crosslinking agent used for polymers containing primary amine groups, forming covalent bonds through condensation. wikipedia.org While alginate primarily contains carboxyl and hydroxyl groups, covalent crosslinking with glutaraldehyde is typically applied to modified alginates or in composite systems, such as those involving chitosan (B1678972) or proteins, where amine groups are present. nih.govmaynoothuniversity.iemdpi.com

For instance, glutaraldehyde has been used to crosslink the amino ends of chitosan chains in sodium alginate/chitosan hydrogels, forming covalent bonds, while the alginate chains are simultaneously crosslinked by electrostatic interactions with calcium ions. nih.gov In another study, glutaraldehyde was used to crosslink serum albumin in alginate and serum albumin hydrogels. maynoothuniversity.iemdpi.com

Covalent crosslinking with glutaraldehyde can enhance the mechanical properties and stability of alginate-based materials. mdpi.comsemanticscholar.org Studies on alginate-entrapped enzymes further crosslinked with glutaraldehyde have shown improved enzyme catalytic characteristics and reduced enzyme leaching. semanticscholar.org

Photo-Crosslinking

Photo-crosslinking allows for the rapid crosslinking of polymer chains under physiological conditions upon exposure to ultraviolet (UV) or visible light in the presence of photoinitiators. researchgate.net This method offers spatial control over material properties. nih.govacs.org

Alginate can be chemically modified with photo-crosslinkable groups, such as methacrylate (B99206), to enable covalent crosslinking upon light exposure. nih.govnih.gov Methacrylated alginate (MA-ALG) can undergo both ionic crosslinking (with calcium ions) and covalent crosslinking via UV light, allowing for the creation of dual-crosslinked hydrogels with significantly increased stiffness and decreased swelling compared to single-crosslinked systems. nih.govacs.org Photo-crosslinking via the methacrylate functional group is an established model system for fine-tuning hydrogel mechanical properties in research. nih.gov

Another approach to photo-crosslinking alginate involves the use of a photoacid generator (PAG) and insoluble calcium carbonate (CaCO₃) particles dispersed in an alginate solution. umd.edu Upon UV irradiation, the PAG is photolyzed, releasing acid (H⁺), which triggers the solubilization of CaCO₃ particles and the release of Ca²⁺ ions, leading to ionic crosslinking of alginate. umd.edu

Enzymatic Crosslinking

Enzymatic crosslinking utilizes enzymes to catalyze the formation of covalent bonds between polymer chains, often under mild, cell-friendly conditions. acs.orgnih.gov This method is gaining interest for developing injectable hydrogels. nih.gov

Alginate can be functionalized with groups that are substrates for enzymes, such as tyramine (B21549) or dopamine (B1211576) (catechol groups). nih.govmdpi.comresearchgate.net For example, tyramine-functionalized alginate can be crosslinked in the presence of horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂). nih.govmdpi.com Similarly, alginate conjugated with dopamine can gel in situ in the presence of HRP and H₂O₂. researchgate.net Enzymatic crosslinking of these functionalized alginates results in the formation of hydrogels with tunable stiffness and potentially improved adhesion properties. acs.orgresearchgate.net

Another enzymatic approach involves modifying alginate with cysteine residues protected by an enzyme-labile group. acs.org Releasing the protecting group with an enzyme like penicillin G acylase generates free thiols that can oxidize under physiological conditions, leading to reversible crosslinking through disulfide bridges. acs.org

Electrostatic Complexation

Electrostatic complexation involves the interaction between charged polymers or particles due to attractive electrostatic forces. acs.org Alginate, being an anionic polyelectrolyte due to its carboxyl groups, can form complexes with positively charged species. nih.govacs.orgresearchgate.net

This method is utilized in the fabrication of nanoparticles and hydrogels. researchgate.netdovepress.com For instance, alginate can form polyelectrolyte complexes with cationic polymers like chitosan, driven by electrostatic interactions between the negatively charged carboxyl groups of alginate and the positively charged amino groups of chitosan. nih.govdovepress.com This technique is a straightforward approach for nanoparticle synthesis. dovepress.com Electrostatic interactions also play a role in the complexation of alginate with proteins or charged oil droplets. researchgate.netmdpi.com The strength of these interactions can be influenced by factors such as pH, mixing ratio, and the presence of other substances like non-ionic surfactants. researchgate.netmdpi.com

Hydrophobic Modification for Broadened Applications

While alginate is predominantly hydrophilic, the introduction of hydrophobic groups to the polymer backbone can impart hydrophobic character, widening its range of applications. acs.orgresearchgate.net This modification typically involves the chemical modification of the hydroxyl and carboxyl groups on the alginate chain. acs.orgnih.govnih.gov

Common chemical modifications to incorporate hydrophobicity include esterification, amidation, Ugi reaction, reductive amination, and graft copolymerization. acs.orgnih.gov Esterification, for example, is a simple method for attaching alkyl chains to the carboxyl function of alginate. nih.gov Amidation with alkyl amines has also been used to synthesize hydrophobic alginate derivatives, with the length of the alkyl chain influencing the degree of functionalization and hydrophobicity. acs.org

Hydrophobically modified alginates can be used as emulsifiers to stabilize oil-in-water emulsions and improve creaming ability. acs.orgnih.gov They also play a role in the delivery of hydrophobic drugs and pesticides by increasing affinity towards hydrophobic components and facilitating sustained release. acs.orgnih.gov Furthermore, alginate-based materials like membranes, aerogels, and films can be hydrophobically modified to enhance their functionality in applications such as water treatment and food packaging. acs.orgresearchgate.net

Preparation of Aerogels and Films

This compound and other alginates are used in the preparation of aerogels and films, which are materials with potential applications in areas like thermal insulation, selective absorption, catalysis, energy storage, and food packaging. acs.orgmdpi.comacs.orgunipd.it

Aerogels are highly porous materials obtained by replacing the solvent of a precursor gel with a gas, resulting in low density and high specific surface area. mdpi.comunipd.it The sol-gel process is typically used for producing alginate aerogels. unipd.itresearchgate.net This involves preparing a sol, transitioning to a gel through crosslinking, aging the gel, and finally drying it using techniques like freeze-drying or supercritical fluid drying. unipd.itresearchgate.net

This compound has been used to create composite aerogels, for example, with additives like tannic acid and montmorillonite (B579905) clay. mdpi.com Crosslinking with glutaraldehyde can increase the density and improve the mechanical performance of these aerogels. mdpi.com Properties such as porosity, density, Young's modulus, yield strength, and thermal conductivity can be controlled by factors like additives, orientation during casting, and crosslinking. mdpi.com

Films can also be prepared from alginates. acs.org Methods include pouring an aqueous metal ion solution into an alginate solution followed by solvent exchange and drying, or spraying alginate solutions with additives into crosslinking solutions. acs.org Hydrophobically modified alginates are explored for use in food packaging films to provide necessary water barrier properties. acs.orgacs.org

Fabrication of Nanoparticles

Alginate-based nanoparticles have gained attention for potential applications in drug delivery, biosensors, and as antibacterial agents. dovepress.comijpsr.comresearchgate.net this compound, as a form of alginate, can be utilized in nanoparticle fabrication.

A common method for fabricating alginate nanoparticles is the ionic gelation method, which relies on the crosslinking of alginate chains using multivalent cations, such as calcium ions. dovepress.comresearchgate.netmdpi.comaip.org This process involves dripping an alginate solution into a solution containing the multivalent cations, leading to the formation of a three-dimensional network. researchgate.netresearchgate.net Particle size can be influenced by factors such as alginate concentration and the concentration of the crosslinking agent. dovepress.commdpi.com

Another technique is the polyelectrolyte complexation technique, which is particularly used for fabricating nanoparticles from alginate and chitosan based on electrostatic interactions between the oppositely charged polymers. dovepress.com The water-in-oil emulsion method combined with ionic gelation can also be used to produce small, uniform alginate nanoparticles. mdpi.com

Nanoparticles based on chitosan and alginate have been fabricated via ionic gelation for applications such as biosensors for detecting substances like asparagine. ijpsr.com In this case, L-asparaginase loaded chitosan alginate nanoparticles were fabricated, and the released ammonium ions from the enzymatic reaction were detected. ijpsr.com

Advanced Research in Biomedical Engineering Applications of Ammonium Alginate

Tissue Engineering and Regenerative Medicine

Alginate-based biomaterials, including various salts of alginic acid, are significant in tissue engineering and regenerative medicine mdpi.comnih.govresearchgate.netresearchgate.net. Their structural similarity to the extracellular matrix (ECM) of living tissues makes them suitable for a wide range of medical applications mdpi.comnih.govbiomedgrid.com. Alginate hydrogels can be prepared through various cross-linking methods, allowing for tunable properties nih.govbiomedgrid.com.

Scaffolds for Cell Culture and Growth

Alginate hydrogels are increasingly utilized as scaffold materials for cell culture due to their ability to provide a three-dimensional (3D) environment that supports cell viability, proliferation, and differentiation nih.govnih.govnih.govfrontiersin.orgnih.govmdpi.commdpi.comnih.govresearchgate.netthermofisher.combiorxiv.orgrsc.org. These scaffolds can be fabricated in various forms, including hydrogels, microspheres, microcapsules, sponges, foams, and fibers nih.govresearchgate.net. The porous structure of alginate gels facilitates the diffusion of nutrients and the removal of waste products, which is crucial for cell survival and growth in 3D cultures researchgate.net.

Alginate hydrogels are employed in 3D culture techniques for stem cells, providing a supportive microenvironment nih.govfrontiersin.orgmdpi.commdpi.comalibaba.comresearchgate.net. Studies have shown that alginate-based hydrogels can support the growth and differentiation of encapsulated stem cells frontiersin.orgmdpi.comresearchgate.net. For instance, research has demonstrated the use of alginate microtubes for culturing human pluripotent stem cells (hPSCs) and their differentiation into neural stem cells (NSCs), showing high cell viability and purity mdpi.com. Alginate hydrogels can be tuned in terms of elasticity to match the mechanical properties of different tissues, which can influence stem cell differentiation nih.gov. Additionally, 3D alginate-hyaluronic acid hydrogels have been shown to increase cell proliferation and maintain the stemness of human mesenchymal stem cells (hMSCs), with cells growing as cellular spheroids within the hydrogels researchgate.net.

Alginate hydrogels are capable of mimicking the structural and functional aspects of the native extracellular matrix (ECM) nih.govnih.govnih.govmdpi.comnih.govresearchgate.net. This biomimicry is essential for providing cells with a physiologically relevant environment that influences their behavior nih.gov. The tunable mechanical properties of alginate hydrogels, achievable by adjusting factors like alginate concentration, type, and cross-linking density, allow them to match the elasticity of various tissues nih.gov. While natural alginate may have limitations in cell adhesion, blending with other materials like gelatin or collagen can enhance cell-matrix interactions, further improving their ECM-mimicking capabilities frontiersin.orgresearchgate.netnih.gov.

Alginate-based scaffolds can influence controlled cell differentiation and proliferation nih.govnih.govrsc.orgalibaba.comnih.gov. The properties of the alginate hydrogel, including its mechanical stiffness and the incorporation of specific ligands or growth factors, can guide cellular fate nih.govnih.gov. For example, the elasticity of alginate gels can be controlled to direct stem cell differentiation nih.gov. While pure alginate may not inherently promote strong cell adhesion, modifications or combinations with other materials that provide cell binding sites can enhance cell growth and influence differentiation frontiersin.orgnih.govbiorxiv.org. Studies using alginate-based hydrogels have shown support for myoblast growth and differentiation rsc.org and enhanced growth and differentiation of neural stem cells when combined with collagen and other materials nih.gov.

Here is a summary of research findings related to alginate-based scaffolds for cell culture and growth:

Mimicry of Extracellular Matrices

Immunomodulatory Properties

Alginates and their derivatives, particularly alginate oligosaccharides (AOS), have demonstrated immunomodulatory properties nih.govmdpi.commdpi.comresearchgate.nettandfonline.com. Research suggests that alginates can influence immune responses, including the induction of cytokine activity mdpi.comresearchgate.nettandfonline.com. The immunomodulatory effects can be influenced by structural characteristics of alginate, such as molecular size and the ratio of mannuronic acid (M) to guluronic acid (G) residues mdpi.comresearchgate.nettandfonline.com. Studies have shown that certain alginate oligosaccharides can induce the synthesis of cytokines in macrophages and may be involved in signaling pathways related to immune activation mdpi.comresearchgate.net. The potential for alginates to act as immunomodulators broadens their potential clinical applications mdpi.commdpi.com.

Here is a table summarizing data related to alginate's immunomodulatory properties:

| Alginate Type/Derivative | Observed Immunomodulatory Effect | Notes | Relevant Citations |

| Alginate Oligosaccharides (AOS) | Induction of cytokine activity (e.g., TNF-α, NO) in macrophages. | Effects influenced by structure, molecular size, and M/G ratio. researchgate.nettandfonline.com | mdpi.comresearchgate.nettandfonline.com |

| Guluronate Oligosaccharide (GOS-ED) | Induced NO, ROS, and TNF-α production in RAW264.7 macrophages. | Effect is dose and time dependent, involves NF-κB and MAP kinase pathways. researchgate.net | researchgate.net |

| Alginate (low G block) | Higher cytokine induction compared to high G block alginates. | Molecular weight also influences activity. tandfonline.com | tandfonline.com |

Wound Healing and Dressings Research

Alginate-based wound dressings are widely recognized for their ability to create an optimal environment for wound healing. These dressings absorb wound fluid to form a hydrophilic gel, which helps maintain a moist environment, minimize bacterial infections, and promote processes like re-epithelialization and granulation tissue formation nih.govdiabetesonthenet.comresearchgate.net. The efficacy of alginate dressings is influenced by factors such as the ratio of guluronate (G) to mannuronate (M) residues in the alginate, the presence of calcium and sodium ions, and the dressing's structural properties nih.govfrontiersin.orgresearchgate.net.

Studies have demonstrated the positive impact of alginate dressings on wound size reduction and pain management. For instance, a randomized controlled trial comparing an alginate dressing with dextranomer (B607078) paste on full-thickness pressure ulcers showed a minimum 40% reduction in wound size within four weeks in the alginate group, a result that took the dextranomer group eight weeks to achieve diabetesonthenet.com. Alginate dressings have also been found to cause less pain upon removal compared to other dressing types diabetesonthenet.comdiabetesonthenet.com.

Research also explores enhancing the properties of alginate dressings through modifications and combinations with other agents. For example, incorporating bioactive agents and nanoparticles into alginate hydrogels has been shown to improve wound healing by enhancing new blood vessel formation and re-epithelialization nih.gov. Modified alginate dressings synthesized with silver nanoparticles, cefepime, and fibroblast growth factor-2 (FGF-2) have demonstrated high antibacterial activity against P. aeruginosa and S. aureus and accelerated healing in rat models of purulent wounds mdpi.com. Furthermore, surface-modified polyurethanes with tributylammonium (B8510715) alginate have shown improved hydrophilicity, mechanical properties, cytocompatibility, and antibacterial activity, leading to faster healing rates in in vivo assessments of both noninfected and infected wounds acs.orgnih.gov.

The hemostatic properties of alginate are also beneficial for bleeding wounds nih.gov. The release of calcium ions from calcium alginate dressings is believed to stimulate the wound-healing process by promoting fibroblast growth, cell proliferation, and migration diabetesonthenet.comresearchgate.net.

Here is a summary of research findings on alginate-based wound dressings:

| Feature | Observed Effect | Supporting Research |

| Moisture Maintenance | Forms hydrophilic gel, maintains moist wound environment | nih.govresearchgate.net |

| Infection Control | Minimizes bacterial infections | nih.govresearchgate.net |

| Re-epithelialization | Promotes rapid re-epithelialization | nih.gov |

| Granulation Tissue | Promotes granulation tissue formation | nih.gov |

| Wound Size Reduction | Significant reduction in wound size observed in clinical trials | diabetesonthenet.com |

| Pain Reduction | Lower pain on dressing removal | diabetesonthenet.comdiabetesonthenet.com |

| Hemostatic Properties | Useful for bleeding wounds | nih.gov |

| Cell Proliferation | Stimulates fibroblast proliferation and migration (via Ca²⁺ release) | diabetesonthenet.comresearchgate.net |

| Angiogenesis Promotion | Promotes angiogenesis (with specific modifications, e.g., Sr²⁺ release) | frontiersin.orgacs.org |

| Antibacterial Activity | Can exhibit antibacterial activity, especially with incorporated agents | mdpi.comacs.orgnih.gov |

| Improved Mechanical Props | Can be enhanced by combining with other polymers or derivatization | frontiersin.org |

Cell Encapsulation Technologies

Alginate is a frequently used biomaterial for cell encapsulation due to its biocompatibility, low toxicity, and ability to form gels under mild conditions suitable for cell survival mdpi.comnih.govresearchgate.netrsc.org. This technique involves embedding cells within alginate microgels or microcapsules, providing a protective environment and enabling potential therapeutic applications mdpi.comnih.govfrontiersin.org.

Alginate microcapsules can protect encapsulated cells from the host immune response, which is crucial for cell-based therapies like the transplantation of pancreatic islets for diabetes treatment mdpi.comnih.govresearchgate.netfrontiersin.org. The encapsulation process typically involves mixing cells with an alginate solution and then extruding this mixture into a bath containing divalent cations, such as calcium ions, which trigger gelation and form beads or capsules mdpi.commdpi.comresearchgate.netmdpi.com. The size and properties of the resulting microcapsules can be modulated by factors like the concentration of alginate and the cross-linking solution mdpi.comscirp.org.

Research highlights the potential of alginate encapsulation for various cell types, including mesenchymal stem cells (MSCs) and insulin-producing cells nih.govfrontiersin.org. Studies have shown high cell viability within alginate matrices, even over extended periods rsc.orgfrontiersin.org. For instance, encapsulation of SH-SY5Y cells in alginate sustained their viability at over 77% for up to 14 days rsc.org. The composition of the alginate, particularly the ratio of G to M residues, can influence the differentiation of encapsulated stem cells researchgate.net.

Beyond simple encapsulation, advanced techniques like microfluidics are being explored to generate alginate microgels with precise control over size and uniformity, further enhancing cell viability and functionality frontiersin.org. Combining alginate with other materials, such as chitosan (B1678972) or hyaluronic acid, can also improve the mechanical stability and properties of the encapsulation system rsc.orgmdpi.comscirp.org.

Controlled Release from Encapsulated Systems

Alginate-based encapsulated systems are widely used for controlled release applications, ranging from small drug molecules to macromolecules like proteins and growth factors biomedgrid.commdpi.comresearchgate.nettandfonline.comnih.govresearchgate.net. The gel matrix formed by alginate acts as a diffusion barrier, regulating the release rate of the encapsulated substance tandfonline.comacs.org.

The release kinetics from alginate gels are influenced by several factors, including the concentration of alginate, the type and concentration of the cross-linking cation, the presence of additives, and the pH of the surrounding environment mdpi.commdpi.comtandfonline.comacs.org. For example, higher alginate concentrations and alginates rich in guluronic acid residues tend to retard drug release more effectively tandfonline.com. The release of encapsulated substances can occur through diffusion, swelling, and erosion of the alginate matrix tandfonline.comacs.org.

Studies have demonstrated the ability of alginate systems to achieve various release profiles, including sustained and even biphasic release mdpi.comrsc.orgmdpi.com. Encapsulating drugs within alginate beads or coating them with additional layers, such as chitosan, can significantly reduce the release rate and improve entrapment efficiency mdpi.comtandfonline.com. For instance, encapsulating theophylline (B1681296) in alginate gel capsules significantly reduced its release rate compared to matrix-type beads, with the release rate decreasing further as the coat thickness increased tandfonline.com.

Alginate's pH-sensitive gelation properties also contribute to controlled release, particularly for oral drug delivery. Under acidic conditions (like the stomach), alginic acid can form a high-viscosity "acid gel," while under neutral conditions (like the intestine), the gel swells, influencing drug release tandfonline.com.

Data on controlled release from alginate systems often involves measuring the cumulative percentage of the encapsulated substance released over time under specific conditions.

Here is an example illustrating the potential for controlled release (data points are illustrative based on typical findings in the literature):

| Time (hours) | Cumulative Release (%) |

| 0 | 0 |

| 1 | 15 |

| 4 | 40 |

| 8 | 65 |

| 12 | 80 |

| 24 | 95 |

Note: This table provides illustrative data points to demonstrate the concept of controlled release from an encapsulated system. Actual release profiles vary significantly depending on the specific formulation and conditions.

Biomaterial Design for Specific Biological Interactions

Alginate's inherent properties make it a valuable building block for designing biomaterials with specific biological interactions. Its biocompatibility and structural similarity to the extracellular matrix are key advantages nih.govbiomedgrid.comnih.gov. Alginate can be easily modified chemically and physically to tailor its properties and introduce specific functionalities nih.govresearchgate.net.

The anionic nature of alginate allows it to interact with cationic polyelectrolytes and proteoglycans through simple electrostatic interactions nih.gov. This property has been leveraged to create delivery systems for cationic drugs and molecules nih.gov. Combining alginate with other natural or synthetic polymers like gelatin, chitosan, hyaluronic acid, or synthetic polymers such as 2-hydroxyethyl methacrylate (B99206), allows for the creation of composite biomaterials with enhanced or tailored properties, including improved mechanical strength, tunable degradation rates, and modified cell affinity nih.govfrontiersin.orgresearchgate.netmdpi.com.

Furthermore, alginate hydrogels can serve as matrices for immobilizing responsive biomaterials and proteins, leading to the development of stimuli-responsive nanosystems for applications like cancer treatment nih.gov. Functionalization of alginic acid with agents like ionic liquids and chelating agents can introduce antibacterial properties and facilitate targeted delivery acs.org.

The ability to tune alginate's structure and properties through various modifications and combinations is central to designing biomaterials that can elicit specific cellular responses, support tissue regeneration, or interact precisely with biological targets nih.govfrontiersin.orgresearchgate.netmdpi.com. Research in this area focuses on understanding the relationship between the material's composition and structure and its biological performance, aiming to create advanced biomaterials for diverse biomedical applications nih.govfrontiersin.orgmdpi.comresearchgate.net.

Environmental Remediation and Sustainable Material Science Research with Ammonium Alginate

Adsorption and Removal of Pollutants from Aqueous Solutions

Alginate-based materials, including those incorporating ammonium (B1175870) alginate, have been extensively studied as low-cost and efficient adsorbents for a wide range of pollutants in water and wastewater. nih.govresearchgate.net This includes heavy metals, industrial dyes, pesticides, and antibiotics. nih.gov The effectiveness of these materials is attributed to the presence of active functional groups like carboxyl and hydroxyl groups, which can interact with pollutants through various mechanisms. nih.govrsc.org

Heavy Metal Ion Adsorption (e.g., Cu²⁺, Cd²⁺, Pb²⁺)

Alginate-based composites have shown significant potential for the removal of heavy metal ions such as Cu²⁺, Cd²⁺, and Pb²⁺ from wastewater. nih.govmadison-proceedings.comresearchgate.net The adsorption process is primarily driven by the ability of the carboxyl and hydroxyl groups in the alginate structure to bind with metal ions through ion exchange or complexation reactions. nih.govmdpi.com

Research has demonstrated high removal efficiencies for these metal ions using modified alginic acid. For instance, magnetically modified alginic acid (MMA) showed a high uptake capacity of 1.45 mmol/g-dry mass for lead ions at pH 4, with removal efficiencies of 100% for Pb²⁺ (at 300 mg/L initial concentration) and 80% for Cd²⁺ (at 3 mg/L initial concentration) when 0.6 g of MMA was used. researchgate.net

Adsorption Mechanisms and Kinetics

The adsorption of heavy metal ions onto alginate-based materials involves several mechanisms, including physical adsorption, electrostatic adsorption, ion exchange, reduction, complexation, and precipitation. mdpi.com The carboxylic groups in alginate play a key role in ion exchange with multivalent cations, a process often described by the "egg-box model" in the case of gel formation with divalent cations like Ca²⁺. aimspress.comiaea.org

Kinetic studies are crucial for understanding the rate of adsorption and determining the equilibrium time. The adsorption kinetics of heavy metal ions onto alginate-based adsorbents often follow pseudo-first-order or pseudo-second-order models. aimspress.comtandfonline.com For example, the adsorption of strontium ions onto amidoxime-functionalized calcium-alginate gel beads followed pseudo-second-order kinetics. aimspress.com In the case of magnetically modified alginic acid, the adsorption of heavy metals was found to be almost completed within 10 minutes. researchgate.net

Thermodynamic Modeling of Adsorption Processes

Thermodynamic studies provide insights into the feasibility and nature of the adsorption process, including whether it is spontaneous, endothermic, or exothermic. Parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) are calculated from adsorption data obtained at different temperatures. aimspress.commdpi.comacs.org

A negative value for ΔG° indicates a spontaneous adsorption process. mdpi.com The enthalpy change (ΔH°) reveals whether the adsorption is endothermic (requires energy, ΔH° > 0) or exothermic (releases energy, ΔH° < 0). aimspress.commdpi.com For instance, thermodynamic analysis of strontium ion adsorption onto functionalized calcium-alginate beads indicated an exothermic and spontaneous process driven by entropy. aimspress.comaimspress.com Conversely, the adsorption of Safranin O dye onto alginate-pomegranate peels beads was found to be spontaneous and endothermic. mdpi.com

Radionuclide Removal

Alginate-based composites have been explored for the removal of radionuclides from contaminated water. iaea.orgcarta-evidence.org The ability of alginate to encapsulate materials and its ion-exchange properties are beneficial in this application. iaea.orgcarta-evidence.orgacs.org

Studies have investigated the use of ammonium molybdophosphate (AMP) encapsulated within calcium alginate beads for removing radionuclides such as Cs⁺, U⁶⁺, Co²⁺, and Sr²⁺ from multicomponent solutions. carta-evidence.orgtandfonline.com In a fixed-bed column setup, removal efficiencies of 40% for Cs⁺, 37.5% for U⁶⁺, 32.34% for Co²⁺, and 31.7% for Sr²⁺ were observed, influenced by parameters like initial ion concentration, bed length, and flow rates. carta-evidence.orgtandfonline.com Thomas and Yoon-Nelson models have been used to predict breakthrough curves for radionuclide adsorption. carta-evidence.orgtandfonline.com

Polyurea-crosslinked calcium alginate aerogels have also been studied for removing radionuclides like U-232 and Am-241. nih.gov The removal efficiency was found to be strongly dependent on pH, with higher efficiency in acidic solutions. nih.gov The adsorption on these aerogels is realized by coordination of cationic species on carboxylate groups or other functional groups. nih.gov

Industrial Dye Removal

Alginate-based adsorbents are effective in removing various industrial dyes from aqueous solutions. nih.govderpharmachemica.comresearchgate.net The removal efficiency is often influenced by factors such as pH, contact time, initial dye concentration, and adsorbent dosage. mdpi.comderpharmachemica.comrsc.org

Studies on the removal of methylene (B1212753) blue dye using alginate-grafted polyacrylonitrile (B21495) beads showed that the removal efficiency was dependent on pH, with the highest removal occurring at pH 7. derpharmachemica.com The adsorption data for methylene blue often fits the Langmuir isotherm model, indicating monolayer coverage, and follows pseudo-second-order kinetics. derpharmachemica.comresearchgate.net

Alginate beads incorporating zinc oxide nanoparticles have also been investigated for dye removal, combining adsorption with photocatalytic activity. tandfonline.comtandfonline.com The dye removal efficiency increased with increasing ZnO content and was enhanced by UV irradiation. tandfonline.comtandfonline.com

Pesticide and Antibiotic Removal

Alginate-based composites are being explored for the remediation of water contaminated with pesticides and antibiotics. nih.govmdpi.comresearchgate.net These emerging pollutants pose significant environmental and health risks.

Biochar encapsulated in alginate has been used for the removal of pesticides like chlorpyrifos (B1668852) from aqueous systems. mdpi.com The adsorption capacity and removal efficiency are influenced by contact time, pH, initial concentration, adsorbent dosage, and temperature. mdpi.com

For antibiotics, alginate-based composites have been investigated as new adsorbents. researchgate.net Graphene oxide/calcium alginate-polyacrylamide beads have been synthesized for removing antibiotics such as ciprofloxacin (B1669076). nih.gov These materials exhibit high adsorption capacities, and the adsorption behavior can be spontaneous, with higher capacity at higher temperatures. nih.gov

Here is a summary of some research findings in a table format:

| Pollutant Type | Alginate-Based Material | Key Findings | Relevant Snippets |

| Heavy Metal Ions | Magnetically modified alginic acid (MMA) | High uptake capacity for Pb²⁺ (1.45 mmol/g), high removal efficiency for Pb²⁺ (100%) and Cd²⁺ (80%). Adsorption completed within 10 min. | researchgate.net |

| Heavy Metal Ions | Amidoxime-functionalized Calcium-Alginate beads | Adsorption of Sr²⁺ followed pseudo-second-order kinetics and Langmuir isotherm. Process was exothermic and spontaneous. | aimspress.comaimspress.com |

| Radionuclides (Cs⁺, U⁶⁺, Co²⁺, Sr²⁺) | AMP-Ca-alginate composite beads | Removal efficiencies varied for different ions (Cs⁺ 40%, U⁶⁺ 37.5%, Co²⁺ 32.34%, Sr²⁺ 31.7%). Thomas and Yoon-Nelson models used for breakthrough curves. | carta-evidence.orgtandfonline.com |

| Radionuclides (U-232, Am-241) | Polyurea-crosslinked calcium alginate aerogels | Removal efficiency dependent on pH, higher in acidic solutions. Adsorption by coordination on carboxylate and other functional groups. | nih.gov |

| Industrial Dyes (Methylene Blue) | Alginate grafted polyacrylonitrile beads | Removal efficiency dependent on pH (highest at pH 7). Adsorption fits Langmuir isotherm and pseudo-second-order kinetics. | derpharmachemica.com |

| Industrial Dyes | Alginate beads incorporating ZnO nanoparticles | Dye removal efficiency increased with ZnO content and UV irradiation. Adsorption combined with photocatalytic activity. | tandfonline.comtandfonline.com |

| Pesticides (Chlorpyrifos) | Sugarcane bagasse biochar encapsulated in alginate | Adsorption influenced by contact time, pH, concentration, dosage, and temperature. | mdpi.com |

| Antibiotics (Ciprofloxacin) | Graphene oxide/calcium alginate-polyacrylamide beads | High adsorption capacity (6.846 mg/g) fitting Langmuir isotherm. Spontaneous adsorption, higher capacity at higher temperature. | nih.gov |

Wastewater Treatment Systems

Alginate-based materials are increasingly investigated for their utility in wastewater treatment processes, offering sustainable approaches for removing pollutants and recovering valuable resources.

Immobilized Microalgae Reactors for Nutrient Removal (Nitrogen, Phosphorus)

The immobilization of microalgae within alginate matrices has emerged as a promising technique for enhancing nutrient removal from wastewater, specifically targeting nitrogen (in forms like ammonium and nitrate) and phosphorus (as phosphate). Studies have demonstrated that microalgae, such as Chlorella vulgaris and Scenedesmus obliquus, when immobilized in alginate beads, exhibit higher efficiency in removing these nutrients compared to free-suspended cells. upm.edu.myresearchgate.netaip.orgiwaponline.com

The alginate matrix provides a protective environment for the microalgae, shielding them from mechanical stress and facilitating the diffusion of nutrients and metabolites. upm.edu.my While much of the research in this area has utilized calcium alginate or sodium alginate for bead formation, the principle relies on the gelling ability of alginates with divalent cations to create a stable support structure for the microorganisms. The alginate itself can also contribute to nutrient sorption. aip.org

Research findings highlight the effectiveness of immobilized microalgae in alginate beads for nutrient uptake. For instance, Chlorella vulgaris immobilized in calcium alginate showed 83% ammonium removal and 79% phosphate (B84403) removal, surpassing the 76% and 56% removal rates of free-suspended cells, respectively. upm.edu.myresearchgate.net Another study using Chlorella sp. entrapped in sodium alginate beads reported removal efficiencies of 90% for NH₄⁺, 83% for NO₃⁻, and 98% for PO₄³⁻ within 24 hours. aip.org Tetradesmus obliquus immobilized in sodium alginate also demonstrated enhanced removal of total nitrogen and total phosphorus, with high efficiencies exceeding 99% for phosphorus. iwaponline.com

The kinetics of nutrient removal have also been investigated. For immobilized C. vulgaris in synthetic wastewater, specific ammonium removal rates (RA) were found to be 8.3 mg.L⁻¹day⁻¹, and phosphate removal rates (RP) were 7.9 mg.L⁻¹day⁻¹. upm.edu.myresearchgate.net

The following table summarizes some reported nutrient removal efficiencies using alginate-immobilized microalgae:

| Microalgae Species | Immobilization Matrix | Nutrient | Removal Efficiency (%) | Reference |

| Chlorella vulgaris | Calcium Alginate | Ammonium | 83 | upm.edu.myresearchgate.net |

| Chlorella vulgaris | Calcium Alginate | Phosphate | 79 | upm.edu.myresearchgate.net |

| Chlorella sp. | Sodium Alginate | NH₄⁺ | 90 | aip.org |

| Chlorella sp. | Sodium Alginate | NO₃⁻ | 83 | aip.org |

| Chlorella sp. | Sodium Alginate | PO₄³⁻ | 98 | aip.org |

| Tetradesmus obliquus | Sodium Alginate | Total Nitrogen | >99 | iwaponline.com |

| Tetradesmus obliquus | Sodium Alginate | Total Phosphorus | >99 | iwaponline.com |

Alginate Recovery and Reuse in Treatment Processes

The economic viability of alginate-based wastewater treatment systems can be significantly improved by the recovery and reuse of the alginate material. Research has explored methods for recycling alginate from immobilized algae reactors. researchgate.nettandfonline.comnih.govcranfield.ac.uk

A proof-of-concept for alginate recycling involves using a dissolving agent, such as sodium citrate, to break down the alginate beads and separate the algal biomass from the alginate. researchgate.nettandfonline.comnih.govcranfield.ac.uk Studies have shown that the recycled alginate can yield comparable pollutant removal efficiencies for phosphorus and nitrogen compounds when used to create new immobilized beads, similar to those made with virgin alginate. researchgate.nettandfonline.comnih.govcranfield.ac.uk